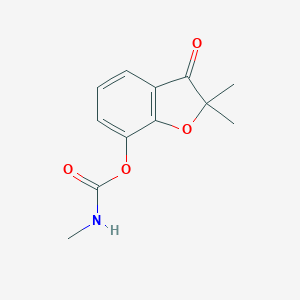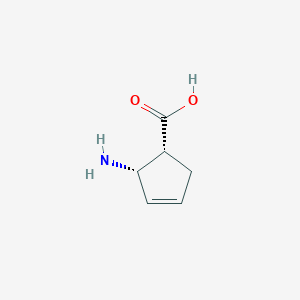
Flupyrsulfuron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flupyrsulfuron is a herbicide that belongs to the sulfonylurea family. It is used to control various weeds in agricultural fields, including broadleaf weeds and grasses. Flupyrsulfuron is known for its high efficacy and selectivity, making it a popular choice for farmers and growers.
Mécanisme D'action
Flupyrsulfuron works by inhibiting the biosynthesis of branched chain amino acids in plants, which are essential for protein synthesis. This leads to the accumulation of toxic levels of isoleucine, valine, and leucine, causing the death of the plant. Flupyrsulfuron is absorbed through the leaves and roots of the plant and translocated to the growing points, where it exerts its herbicidal activity.
Effets Biochimiques Et Physiologiques
Flupyrsulfuron has been found to affect the growth and development of plants in various ways. It inhibits the biosynthesis of branched chain amino acids, leading to the accumulation of toxic levels of isoleucine, valine, and leucine. This causes the death of the plant. Flupyrsulfuron also affects the photosynthesis and respiration of plants, leading to a reduction in biomass and growth.
Avantages Et Limitations Des Expériences En Laboratoire
Flupyrsulfuron has several advantages for lab experiments. It is highly effective against various broadleaf weeds and grasses, making it a useful tool for studying weed control. Flupyrsulfuron is also highly selective, allowing researchers to study the effects of weed control without harming crops. However, flupyrsulfuron has some limitations for lab experiments. It is a herbicide, not a growth regulator, and may not be suitable for studying the effects of plant growth regulators. Flupyrsulfuron is also not suitable for studying the effects of herbicides on non-target organisms.
Orientations Futures
There are several future directions for the study of flupyrsulfuron. One area of research is the development of new formulations and application methods that increase the efficacy and selectivity of flupyrsulfuron. Another area of research is the study of the effects of flupyrsulfuron on non-target organisms, including beneficial insects and soil microorganisms. Finally, the development of new herbicides with different modes of action and greater selectivity is an important area of research for the future.
Méthodes De Synthèse
Flupyrsulfuron is synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methoxide to form 2-methoxy-4,6-dimethylpyrimidine. This intermediate is then reacted with 2-methylsulfonyl-4-trifluoromethylbenzoic acid to form flupyrsulfuron.
Applications De Recherche Scientifique
Flupyrsulfuron has been extensively studied for its efficacy in controlling weeds in agricultural fields. It has been found to be highly effective against various broadleaf weeds and grasses, including waterhemp, giant foxtail, and common lambsquarters. Flupyrsulfuron has also been studied for its selectivity, which allows it to control weeds without harming crops.
Propriétés
Numéro CAS |
150315-10-9 |
|---|---|
Nom du produit |
Flupyrsulfuron |
Formule moléculaire |
C14H12F3N5O7S |
Poids moléculaire |
451.34 g/mol |
Nom IUPAC |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25) |
Clé InChI |
HCNBYBFTNHEQQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
SMILES canonique |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
Autres numéros CAS |
150315-10-9 |
Synonymes |
2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid flupyrsulfuron methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



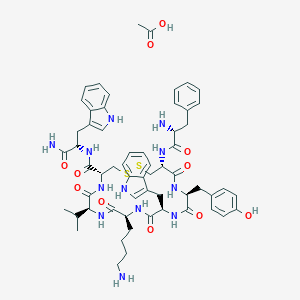
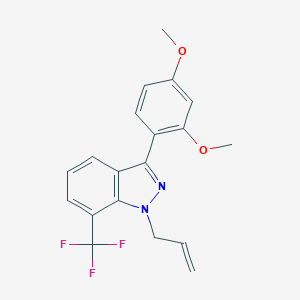
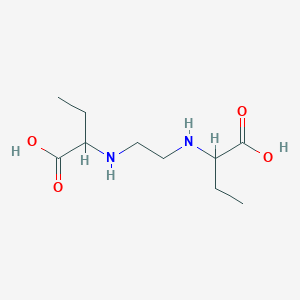
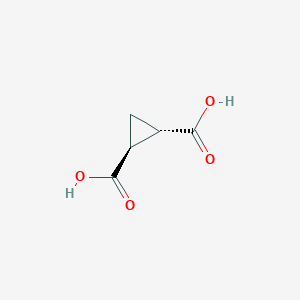
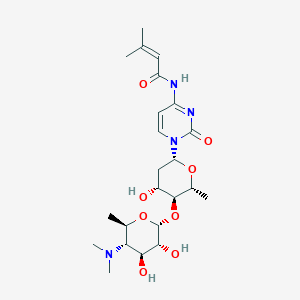
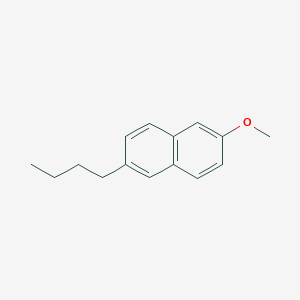
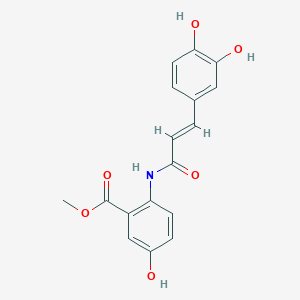
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
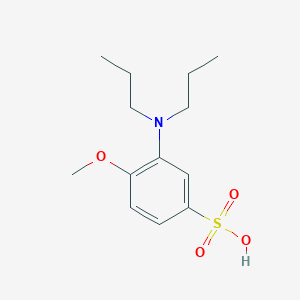
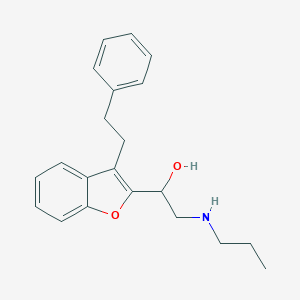
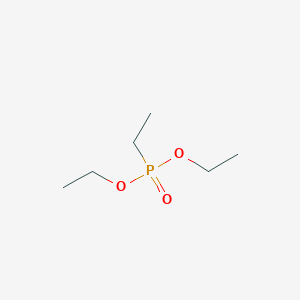
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
